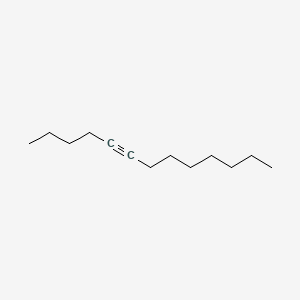

5-Tridecyne

Description

Significance of Internal Alkynes in Modern Organic Synthesis and Materials Science

Internal alkynes, such as 5-Tridecyne, are fundamental building blocks in modern organic synthesis due to the high energy and unique reactivity of the carbon-carbon triple bond. researchgate.net This functional group contains two orthogonal π-bonds, which can be manipulated independently, allowing for flexible and powerful synthetic strategies. researchgate.net The high degree of unsaturation makes reactions involving alkynes highly favorable from a thermodynamic standpoint. researchgate.net

In organic synthesis, internal alkynes serve as precursors to a wide array of other functional groups and molecular architectures. Key transformations include:

Reduction : The most significant application is the stereoselective reduction (semihydrogenation) to form either (Z)- or (E)-alkenes, which are crucial components of many natural products and pharmaceuticals. libretexts.org For instance, catalytic hydrogenation using a Lindlar catalyst selectively produces cis-alkenes from internal alkynes. libretexts.org Conversely, using sodium in liquid ammonia (B1221849) yields trans-alkenes. libretexts.org

Oxidation : Internal alkynes can be oxidized to produce valuable dicarbonyl compounds. researchgate.net For example, a mechanochemical method that mimics ozonolysis can convert internal alkynes into 1,2-diketones. researchgate.net

Hydration : The addition of water across the triple bond, typically catalyzed by acid and mercury(II) salts, yields ketones. libretexts.org For an unsymmetrical internal alkyne like this compound, this reaction would produce a mixture of two different ketones (5-tridecanone and 6-tridecanone). libretexts.org

Coupling Reactions : The alkyne unit can participate in various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular skeletons. rsc.org

While less detailed in the literature, the incorporation of internal alkynes into polymers or other materials can impart specific properties, such as increased rigidity or tailored chemical resistance, highlighting their potential in materials science. ontosight.ai

Overview of Key Research Areas Pertaining to this compound and Analogous Systems

A primary focus of research involving internal alkynes is the development of novel catalytic systems for selective transformations, with a particular emphasis on stereoselective semihydrogenation. The ability to control the geometry of the resulting double bond is critical in synthetic chemistry.

Z-Selective Semihydrogenation: The synthesis of (Z)-alkenes (cis-alkenes) from internal alkynes is a highly sought-after transformation. Recent advances have focused on using earth-abundant and less toxic metal catalysts to replace traditional palladium-based systems like the Lindlar catalyst.

Cobalt-Catalyzed Hydrogenation : Researchers have developed systems using commercially available cobalt precursors and molecular hydrogen (H₂) to achieve highly (Z)-selective semihydrogenation of various internal alkynes. rsc.org The addition of an ethylenediamine (B42938) ligand was found to be crucial for achieving excellent selectivity, with (Z)-alkene to (E)-alkene ratios exceeding 99:1. rsc.org

Zinc-Catalyzed Hydrogenation : A molecular zinc-anilide complex has been reported for the catalytic, Z-selective semihydrogenation of both aryl- and alkyl-substituted internal alkynes. nih.govnih.gov The reaction proceeds through a stereospecific syn-hydrozincation of the alkyne, which upon protonolysis, yields the (Z)-alkene exclusively. nih.gov This system demonstrates high chemoselectivity, with minimal over-reduction to the corresponding alkane. nih.gov For example, the semihydrogenation of diphenylacetylene (B1204595) using this catalyst yielded (Z)-1,2-diphenylethylene with >99:1 stereoselectivity and ~97:3 chemoselectivity (alkene vs. alkane). nih.gov

Organic Photoreductants : A metal-free approach utilizes an organic photoreductant for the Z-selective semihydrogenation of unpolarized alkynes. chemrxiv.org This method is particularly valuable in medicinal chemistry as it tolerates a wide range of functional groups, including Lewis-basic motifs that often deactivate traditional metal catalysts. chemrxiv.org

Table 2: Examples of Catalytic Systems for Z-Selective Semihydrogenation of Internal Alkynes This table is interactive. Users can sort the data by clicking on the headers.

| Catalyst System | Key Features | Substrate Scope | Selectivity |

|---|---|---|---|

| Cobalt Precursor / Ethylenediamine | Uses commercially available, inexpensive cobalt. rsc.org | Various internal alkynes. rsc.org | High Z-selectivity (>99:1 Z:E ratio). rsc.org |

| Zinc-Anilide Complex | First example of selective hydrogenation using zinc complexes. nih.gov | Aryl- and alkyl-substituted internal alkynes. nih.govnih.gov | High Z:E ratio and high alkene:alkane ratio. nih.govnih.gov |

| Organic Photoreductant | Metal-free system; tolerates Lewis-basic functional groups. chemrxiv.org | Unpolarized alkynes, including complex drug-like molecules. chemrxiv.org | High Z-selectivity. chemrxiv.org |

| Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Classic, widely used heterogeneous catalyst. | General internal alkynes. | High Z-selectivity, but can suffer from over-reduction. |

Structure

3D Structure

Properties

CAS No. |

60186-80-3 |

|---|---|

Molecular Formula |

C13H24 |

Molecular Weight |

180.33 g/mol |

IUPAC Name |

tridec-5-yne |

InChI |

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-9,11,13H2,1-2H3 |

InChI Key |

XQORMFKAWKCJHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CCCCC |

Origin of Product |

United States |

Sophisticated Synthetic Strategies for 5 Tridecyne and Analogous Internal Alkynes

Regioselective Construction of Long-Chain Internal Alkyne Frameworks

The regioselective construction of a specific internal alkyne like 5-tridecyne is most commonly achieved through the alkylation of a terminal alkyne. libretexts.orglibretexts.org This method builds the carbon framework and establishes the triple bond at a predetermined position. The process involves two main steps: the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, followed by a nucleophilic substitution reaction with a suitable primary alkyl halide. jove.com

To synthesize this compound (CH₃(CH₂)₃C≡C(CH₂)₆CH₃), one of two primary pathways can be utilized:

Alkylation of 1-pentyne (B49018) with 1-bromooctane.

Alkylation of 1-octyne (B150090) with 1-bromopentane.

In the first step, a strong base is required to deprotonate the terminal alkyne, which has a pKa of approximately 25. Sodium amide (NaNH₂) is a classic and effective choice for this purpose. jove.com The resulting acetylide anion is a potent nucleophile that readily attacks the electrophilic carbon of a primary alkyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond and displacing the halide leaving group. youtube.com It is crucial to use primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions (E2) in the presence of the strongly basic acetylide anion, leading to the formation of alkenes instead of the desired internal alkyne. libretexts.orgjove.com

This synthetic approach offers high regioselectivity, as the position of the triple bond is explicitly defined by the choice of the initial terminal alkyne and the alkyl halide.

Table 1: General Scheme for Acetylide Alkylation to Synthesize this compound A representative, non-optimized reaction scheme.

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Intermediate/Product | Reaction Type |

| 1 | 1-Pentyne | Sodium Amide (NaNH₂) | Liquid Ammonia (B1221849) | Pentyn-1-ide Anion | Deprotonation |

| 2 | Pentyn-1-ide Anion | 1-Bromooctane | N/A | This compound | Sₙ2 Alkylation |

Advanced Catalyst Systems for Internal Alkyne Synthesis (e.g., Organomagnesium-Catalyzed Approaches)

While acetylide alkylation is a foundational method, modern organic synthesis increasingly relies on catalytic systems to achieve transformations under milder conditions with greater efficiency. A significant advancement in this area is the development of organomagnesium-catalyzed isomerization of terminal alkynes. osaka-u.ac.jpnih.gov

Researchers at Osaka University, led by Kazushi Mashima and Hayato Tsurugi, have pioneered a novel catalytic system using organomagnesium complexes. osaka-u.ac.jp They discovered that complexes synthesized from N,N-dialkylamineimine ligands and dibenzylmagnesium could effectively catalyze the isomerization of terminal alkynes to internal alkynes. nih.gov This transformation proceeds through C-H bond activation under mild conditions. osaka-u.ac.jp

The reaction is particularly noteworthy as it occurs via a temporally separated autotandem catalysis, first transforming the terminal alkyne into an allene (B1206475) intermediate, which can be isolated, and subsequently into the more stable internal alkyne. osaka-u.ac.jpnih.gov Mechanistic studies suggest that the catalytically active species is a tetraalkynyl complex existing as a tautomeric mixture of alkynyl-, allenyl-, and propargylmagnesium species. osaka-u.ac.jpnih.gov This represents the first example of an organomagnesium-catalyzed isomerization of alkynes. osaka-u.ac.jp

Table 2: Organomagnesium-Catalyzed Isomerization of Terminal Alkynes Based on findings from Mashima, Tsurugi, and coworkers. osaka-u.ac.jpnih.gov

| Catalyst Precursor | Substrate Type | Intermediate | Final Product | Key Features |

| Organomagnesium complex with N,N-dialkylamineimine ligands | 3-Aryl-1-propynes | Allenes (isolable) | Internal Alkynes | First organomagnesium-catalyzed alkyne isomerization; proceeds via C-H activation; mild conditions. |

Beyond organomagnesium compounds, other transition metal catalysts are instrumental in the synthesis and functionalization of internal alkynes. Palladium catalysts, for instance, are widely used in coupling reactions and have been adapted for the selective hydrogenation of alkynes. acs.org

Elucidation of Reaction Mechanisms and Synthetic Transformations of 5 Tridecyne

Catalytic Hydrofunctionalization Reactions of Internal Alkynes

The catalytic addition of a hydrogen atom and a functional group (X) across the triple bond of an internal alkyne is a fundamental transformation in organic synthesis. Various transition metals have been employed to catalyze this reaction, each exhibiting unique mechanistic pathways and selectivities.

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. mdpi.comacs.org The generally accepted mechanism for hydrofunctionalization involves the coordination of the alkyne to the cationic gold center, which enhances its electrophilicity. mdpi.com A nucleophile (H-X) then attacks the activated alkyne in an anti-fashion, leading to a vinyl-gold intermediate. Subsequent protonolysis of the carbon-gold bond liberates the functionalized alkene product and regenerates the active catalyst. mdpi.comresearchgate.net

For unsymmetrical internal alkynes, both electronic and steric factors govern the regioselectivity of nucleophilic attack. mdpi.comresearchgate.net In the case of 5-tridecyne, where both substituents are alkyl groups, steric hindrance is the primary differentiating factor. The nucleophile will preferentially attack the less sterically hindered carbon of the alkyne. researchgate.net However, the choice of catalyst can also influence the regioselectivity. researchgate.net The stereochemistry of the addition is typically trans, resulting from the anti-nucleophilic attack. researchgate.net However, subsequent isomerization catalyzed by gold can lead to the thermodynamically more stable E-isomer. mdpi.com

Cobalt catalysts offer a cost-effective and versatile alternative for alkyne hydrofunctionalization. chinesechemsoc.orgsnnu.edu.cn The mechanisms of cobalt-catalyzed reactions can be diverse and are often dependent on the ligand environment and the nature of the hydrofunctionalizing agent. chinesechemsoc.orgnih.gov One common pathway involves the formation of a cobalt-hydride species, which then undergoes migratory insertion with the alkyne. chinesechemsoc.orgsci-hub.se

For an internal alkyne like this compound, the regioselectivity of insertion is dictated by the steric and electronic properties of the substituents. In many cases, the cobalt-hydride will add across the alkyne to place the cobalt on the less sterically hindered carbon and the hydride on the more substituted carbon. chinesechemsoc.orgsnnu.edu.cn Subsequent reaction with the functionalizing agent delivers the product. Ligand design is crucial in controlling both the regio- and stereoselectivity of these transformations. chinesechemsoc.orgnih.gov For instance, specific pincer ligands can direct the reaction towards a particular isomer. chinesechemsoc.orgnih.gov Some cobalt systems can also operate via radical pathways, particularly in hydrofunctionalizations involving hydrogen atom transfer (HAT) processes. nih.govacs.org

Copper catalysts, particularly those based on copper(I) hydride (CuH), are highly effective for the hydrofunctionalization of alkynes. researchgate.netthieme-connect.com The mechanism typically involves the activation of the alkyne by the copper catalyst acting as a π-Lewis acid. chemrxiv.org This is followed by either an inner-sphere or outer-sphere nucleophilic attack.

In the context of this compound, a common pathway is hydrocupration, where a Cu-H species adds across the triple bond. nih.gov For internal alkynes, this addition is often stereoselectively syn. The resulting alkenylcopper intermediate can then be trapped by an electrophile. nih.gov The regioselectivity of hydrocupration is sensitive to the steric bulk of the alkyne substituents, with the copper tending to add to the less sterically encumbered carbon. researchgate.netnih.gov The choice of ligands and additives can significantly influence the reaction's outcome, including its stereoselectivity, with some systems providing access to either E or Z isomers. chemrxiv.org

The differential dihydrofunctionalization of internal alkynes, where both π-bonds are functionalized differently in a single operation, is a more advanced transformation. Cooperative bimetallic systems, such as those employing both copper and palladium, have emerged as a powerful tool for this purpose. nih.govnih.gov

A plausible mechanistic sequence for the dihydrofunctionalization of this compound using a Cu/Pd system could initiate with a copper-catalyzed hydroboration to form a vinylboronate ester. nih.gov This intermediate can then undergo a second hydrocupration. The resulting bimetallic species is then intercepted by a palladium-catalyzed cross-coupling reaction. nih.gov The regioselectivity of the initial hydroboration and the subsequent cross-coupling are key to determining the final product structure. These reactions often exhibit high levels of regio- and stereocontrol, allowing for the synthesis of complex, densely functionalized molecules from simple alkyne precursors. nih.govresearchgate.net

Achieving stereodivergence in alkyne functionalization, where either the E or Z isomer of the product can be selectively obtained from the same starting materials, is a significant synthetic challenge. chemrxiv.orgescholarship.org This is often accomplished by careful selection of the catalyst, ligands, or reaction conditions. acs.orgpkusz.edu.cnrsc.org

For an internal alkyne like this compound, a stereodivergent approach might involve a catalytic system where the initial kinetic product is the Z-isomer, which can then be isomerized to the thermodynamically more stable E-isomer under different conditions or with a secondary catalyst. escholarship.orgrsc.org For example, ruthenium-catalyzed hydrosilylation has demonstrated ligand-controlled regio- and stereodivergence. acs.orgpkusz.edu.cn Similarly, iterative dual-metal and energy transfer catalysis has been employed for the stereodivergent synthesis of tetrasubstituted olefins from internal alkynes. diva-portal.org

Various types of hydrofunctionalization reactions can be applied to internal alkynes like this compound, each with its own mechanistic details. wikipedia.org

Hydroarylation: The addition of a C-H bond of an arene across the alkyne. Gold-catalyzed hydroarylation often proceeds via π-activation of the alkyne followed by nucleophilic attack of the arene. mdpi.comacs.orgnih.gov

Hydroamination: The addition of an N-H bond. This can be catalyzed by various metals, including gold and copper, and the mechanism can involve either direct nucleophilic attack on the activated alkyne or insertion into a metal-amide bond. mdpi.comacs.orgnih.gov

Hydroalkoxylation: The addition of an O-H bond from an alcohol. Gold catalysts are particularly effective, and the mechanism is analogous to other gold-catalyzed hydrofunctionalizations, proceeding through a vinyl-gold intermediate. mdpi.comresearchgate.net

Hydrosilylation: The addition of a Si-H bond. This reaction can be catalyzed by a range of metals, including cobalt and ruthenium, and the mechanism often involves oxidative addition of the silane (B1218182) to the metal center, followed by alkyne insertion. chinesechemsoc.orgacs.orgpkusz.edu.cn

Hydroboration: The addition of a B-H bond. Cobalt and copper catalysts are commonly used, and the mechanism typically involves the formation of a metal-hydride that adds to the alkyne, followed by reaction with the boron source. chinesechemsoc.orgsci-hub.se

The table below summarizes the general outcomes of these reactions on an unsymmetrical internal alkyne.

Table 1: Summary of Hydrofunctionalization Reactions on an Unsymmetrical Internal Alkyne

| Reaction Type | Catalyst System | Typical Mechanism | General Selectivity Outcome |

|---|---|---|---|

| Hydroarylation | Gold(I) | π-Activation, Nucleophilic Attack | Regioselectivity influenced by sterics/electronics |

| Hydroamination | Copper(I) Hydride | Hydrocupration, Electrophilic Amination | Regioselective based on alkyne substituents |

| Hydroalkoxylation | Gold(I) | π-Activation, Nucleophilic Attack | Typically trans-addition, regioselectivity varies |

| Hydrosilylation | Ruthenium | Oxidative Addition, Migratory Insertion | Ligand-controlled regio- and stereodivergence |

| Hydroboration | Cobalt | Cobalt-Hydride Formation, Insertion | Regioselectivity dependent on ligand and substrate |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butyl group |

| Heptyl group |

| Vinylboronate ester |

| Arene |

| Alcohol |

| Silane |

Specific Hydrofunctionalization Types and Their Mechanistic Nuances

Hydroboration and Hydrosilylation

Hydroboration

The hydroboration-oxidation of alkynes is a two-step process that yields aldehyde or ketone products. libretexts.org For internal alkynes like this compound, which is asymmetrical, hydroboration typically produces two isomeric ketone products. libretexts.org The reaction involves the syn-addition of a borane (B79455) reagent across the triple bond. numberanalytics.comlibretexts.org To control the reaction and prevent addition across both pi bonds of the alkyne, sterically hindered dialkyl boranes such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly used. libretexts.org These reagents also enhance the anti-Markovnikov regioselectivity, where the boron atom adds to the less sterically hindered carbon of the triple bond. libretexts.orglibretexts.org The initial vinylborane (B8500763) intermediate is then oxidized, typically with hydrogen peroxide in a basic solution, to yield the final ketone product(s). libretexts.org

The mechanism proceeds through a concerted, four-center transition state where the boron adds to the less substituted carbon and the hydrogen adds to the more substituted carbon on the same side of the triple bond (syn-addition). numberanalytics.comlibretexts.org This process occurs without the formation of a carbocation intermediate, thus rearrangements are not observed. libretexts.orglibretexts.org

Table 1: Comparison of Borane Reagents for Hydroboration

| Borane Reagent | Characteristics |

| Borane (BH₃) | Can react with both pi bonds of an alkyne. |

| Disiamylborane (Sia₂BH) | Sterically hindered, limits reaction to one pi bond, enhances anti-Markovnikov selectivity. libretexts.org |

| 9-BBN | Sterically hindered, limits reaction to one pi bond, enhances anti-Markovnikov selectivity. libretexts.org |

Hydrosilylation

The hydrosilylation of internal alkynes, such as this compound, allows for the formation of vinylsilanes. A highly β-(E)-selective hydrosilylation can be achieved using a (IPr)Pt(diene) complex as a catalyst. organic-chemistry.org This method demonstrates high activity and regioselectivity, favoring the cis-addition product. organic-chemistry.org The reaction can be performed under solventless conditions with low catalyst loadings. organic-chemistry.org The steric bulk of the silane can influence the selectivity of the reaction with internal alkynes. organic-chemistry.org

The proposed mechanism for this platinum-catalyzed reaction involves two competing cycles: a selective one involving the bulky IPr ligand and a non-selective one without it. organic-chemistry.org Catalyst activation is believed to occur through silane coordination, while deactivation can happen via ligand displacement by the alkyne. organic-chemistry.org

Hydroamination and Hydroalkoxylation

Hydroamination

Hydroamination involves the addition of an N-H bond across a carbon-carbon triple bond and represents a highly atom-economical method for synthesizing enamines and other nitrogen-containing compounds. nih.gov While many hydroamination reactions of alkynes rely on expensive metal catalysts, base-mediated approaches have been developed. nih.gov The presence of a base can activate the triple bond, facilitating the nucleophilic attack of amines. nih.gov For internal alkynes, the regioselectivity of the addition can be a significant challenge.

Hydroalkoxylation

Intramolecular hydroalkoxylation of unsaturated alcohols can be catalyzed by a self-assembled resorcin libretexts.orgarene hexamer. rsc.org This enzyme-like host structure creates a cavity that facilitates the reaction under mild conditions, leading to the formation of cyclic ethers. rsc.org The catalysis is based on the encapsulation and activation of the substrate within the host's cavity. rsc.org

Hydrohydrazidation of Internal Alkynes

A method for the synthesis of ketazines through the nickel-catalyzed intermolecular hydroamination of internal alkynes with NH₂-hydrazones has been reported. chemrxiv.org This "hydrohydrazonation" is promoted by a Ni(0) precatalyst, [Ni(cod)₂], and an N-heterocyclic carbene (NHC) ligand, such as IPr. chemrxiv.org The reaction proceeds under mild, base-free conditions. chemrxiv.org

A proposed catalytic cycle involves the insertion of the alkyne into the Ni-N bond of a Ni(II) hydrazonato intermediate. chemrxiv.org An alternative mechanism could involve the oxidative addition of the hydrazone N-H bond to the Ni(0) center, forming a Ni(II) hydrido hydrazonato species, followed by alkyne insertion into the Ni-H bond and subsequent reductive elimination. chemrxiv.org

Table 2: Nickel-Catalyzed Intermolecular Alkyne Hydrohydrazonation

| Component | Role |

| [Ni(cod)₂] | Ni(0) precatalyst. chemrxiv.org |

| IPr | N-heterocyclic carbene (NHC) ligand. chemrxiv.org |

| Internal Alkyne | Substrate. chemrxiv.org |

| NH₂-hydrazone | Reagent providing the N-H group for addition. chemrxiv.org |

Hydrotelluration Reaction Mechanisms and Regioselectivity

The hydrotelluration of alkynes provides a route to Z-vinyl tellurides. researchgate.net The regiochemistry of this reaction is dependent on the structure of the alkyne and its substituents. researchgate.netscielo.br For alkyl-substituted internal alkynes, a mixture of regioisomers is often formed, with the Z-1,2-disubstituted vinylic tellurides being the predominant products. scielo.br The reaction is typically performed by generating the tellurolating agent in situ, for example, from a ditelluride and a reducing agent like sodium borohydride. researchgate.net

Aminoboration Across Internal Alkynes

The aminoboration of alkynes involves the addition of a B-N bond across the C≡C triple bond, yielding products with both amino and boryl functionalities. While intramolecular aminoboration often requires a catalyst, intermolecular versions have also been developed. researchgate.net

A facile B(C₆F₅)₃ catalyzed trans-aminoboration of internal alkynes has been reported, leading to the synthesis of 3-position borylated indoles from alkynyl-anilines at room temperature. acs.orgnih.govacs.org This reaction involves the breaking of a B-N bond and the formation of new N-C and B-C bonds in a single step. acs.orgnih.govacs.org The use of electron-rich alkynes can be critical for the success of uncatalyzed, intermolecular aminoboration reactions. researchgate.net

Cycloaddition and Annulation Chemistry with this compound Analogs

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Derivatization

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful "click chemistry" reaction that, unlike its copper-catalyzed counterpart (CuAAC), is effective for internal alkynes, yielding 1,4,5-trisubstituted 1,2,3-triazoles. acs.orgthieme-connect.deresearchgate.netchemrxiv.org This reaction provides a method for the specific derivatization of internal alkynes, which can significantly improve their analysis by techniques such as LC-MS due to the enhanced ionization efficiency of the resulting triazoles. researchgate.netchemrxiv.org

The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). ijcps.comnih.govorganic-chemistry.org These catalysts are effective for the cycloaddition of both terminal and internal alkynes with organic azides. nih.govorganic-chemistry.org The proposed mechanism involves the oxidative coupling of the azide (B81097) and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. ijcps.comnih.gov This is followed by reductive elimination to form the triazole product. ijcps.comnih.gov The regioselectivity is determined in the first step, where the new C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. ijcps.comnih.gov

Table 3: Common Catalysts for RuAAC of Internal Alkynes

| Catalyst | Description |

| CpRuCl(PPh₃)₂ | A [CpRuCl] complex effective for RuAAC. ijcps.comnih.gov |

| CpRuCl(COD) | Another effective [CpRuCl] complex for RuAAC, often active at ambient temperatures. ijcps.comnih.govorganic-chemistry.org |

Intermolecular [5+2] Annulation with Internal Alkynes (e.g., Rh-catalyzed C−C Activation)

Rhodium-catalyzed [5+2] annulation reactions represent a powerful strategy for the construction of seven-membered carbocycles, which are key structural motifs in numerous natural products and biologically active molecules. nih.gov In the context of this compound, an internal alkyne, its participation in such cycloadditions with a five-carbon synthon can lead to the formation of complex benzocycloheptenones.

A notable example involves the reaction between 1-indanones and internal alkynes, including those structurally similar to this compound. nih.govnih.gov This transformation is facilitated by a rhodium catalyst and involves the activation of a relatively low-strain C-C bond in the 1-indanone. nih.govnih.gov The success of this reaction is often dependent on the use of a strongly σ-donating N-heterocyclic carbene (NHC) ligand and a specifically designed temporary directing group. nih.govnih.gov

The general mechanism for this "cut-and-sew" strategy begins with the oxidative addition of a low-valent transition metal to a C-C bond within the five-membered ring of the 1-indanone. nih.gov This cleavage forms two reactive carbon-metal bonds. These termini then engage with the alkyne, such as this compound, in a subsequent step to forge a seven-membered ring. nih.gov This process is advantageous due to its atom economy and its ability to construct multiple carbon-carbon bonds in a single, selective step. nih.gov

Research has shown that this methodology tolerates a wide array of functional groups, enabling the synthesis of diverse and otherwise difficult-to-access benzocycloheptenones. nih.govnih.gov Density Functional Theory (DFT) studies have provided deeper insight into the reaction mechanism, suggesting that the migratory insertion step is rate-limiting. nih.govnih.gov These computational analyses also point to the existence of beneficial π-π interactions between the ligand and the substrate within the transition state, which contribute to the reaction's efficiency. nih.govnih.gov

While direct examples specifically detailing the use of this compound in Rh-catalyzed [5+2] annulations are not extensively documented in the provided results, the established reactivity of other internal alkynes in these systems strongly suggests its potential as a viable substrate. nih.govnih.gov The reaction conditions, including the choice of rhodium catalyst and ligands, would likely be similar to those reported for other internal alkynes. nih.govnih.govorganic-chemistry.org

| Feature | Description |

| Reaction Type | Intermolecular [5+2] Cycloaddition |

| Reactants | 1-Indanones (five-carbon source), Internal Alkynes (e.g., this compound) |

| Catalyst | Rhodium complex, often with a strongly σ-donating NHC ligand |

| Key Process | C-C bond activation in the five-membered ring |

| Product | Benzocycloheptenones containing a tetrasubstituted olefin |

| Advantages | Atom-economical, high stereoselectivity, access to complex molecules |

| Mechanism Insight | Migratory insertion is the turnover-limiting step |

Exploration of Bioorthogonal Click Reactions Involving Internal Alkynes

Bioorthogonal chemistry encompasses reactions that can proceed within living systems without interfering with native biochemical processes. wikipedia.orgmdpi.com "Click chemistry" provides a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org A cornerstone of click chemistry is the azide-alkyne cycloaddition. wikipedia.org

The classical Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often requires high temperatures and can produce a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, particularly with internal alkynes like this compound. wikipedia.org To overcome these limitations, catalyzed versions have been developed.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction, often termed the "cream of the crop" of click reactions, typically utilizes terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The reaction of internal alkynes in CuAAC to produce trisubstituted triazoles is significantly more challenging. rsc.org However, recent strategies have emerged to facilitate the synthesis of fully substituted triazoles by interrupting the cuprate-triazole intermediate with other reagents, such as arylboronic acids. rsc.org While these methods expand the scope of CuAAC, their direct application to simple internal alkynes like this compound for bioorthogonal purposes requires further investigation.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium-based catalysts can react with both terminal and internal alkynes to yield 1,5-disubstituted triazoles. wikipedia.orgnih.gov This makes RuAAC a more suitable candidate for involving internal alkynes like this compound in click chemistry. The mechanism is believed to proceed through a ruthenium-containing metallacycle rather than a ruthenium acetylide intermediate. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To eliminate the need for potentially toxic metal catalysts in living systems, SPAAC was developed. nih.govsigmaaldrich.com This approach utilizes strained cyclooctynes, which react rapidly with azides without a catalyst. sigmaaldrich.combeilstein-journals.org While highly effective for bioorthogonal labeling, this method is centered on the reactivity of the strained alkyne, not a simple internal alkyne like this compound. However, the principles of SPAAC have been extended to metal-coordinated azido (B1232118) ligands, demonstrating that strain-activated alkynes can readily react with them. nih.gov

The direct participation of a non-strained internal alkyne like this compound in catalyst-free bioorthogonal click reactions is generally not observed under physiological conditions. nih.gov However, its use in metal-catalyzed cycloadditions, particularly RuAAC, offers a viable pathway to the synthesis of trisubstituted triazoles which could be incorporated into larger biomolecules or materials. wikipedia.orgnih.gov

| Reaction | Catalyst | Regioselectivity with Internal Alkynes | Suitability for this compound | Bioorthogonal Application |

| Huisgen Cycloaddition | Thermal | Mixture of regioisomers | Yes, but lacks selectivity | Limited |

| CuAAC | Copper(I) | Challenging; yields 1,4,5-trisubstituted triazoles | Possible with modified methods | Developing |

| RuAAC | Ruthenium | Yields 1,5-disubstituted triazoles | High | Potential for in vitro synthesis |

| SPAAC | None (strain-promoted) | N/A (requires strained alkyne) | Not directly applicable | High (with strained alkynes) |

Isomerization and Rearrangement Dynamics in Alkyne Systems

Transition metal catalysts, particularly those based on rhodium, are highly effective in mediating the isomerization of alkynes. unizar.es These catalysts can facilitate the migration of the triple bond along a carbon chain, enabling the interconversion of internal and terminal alkynes. For an internal alkyne such as this compound, this process could theoretically lead to the formation of other tridecyne isomers, including the terminal 1-tridecyne (B1583326).

Rhodium(III)-hydride complexes have demonstrated notable efficiency in catalyzing the isomerization of both terminal and internal olefins under mild conditions, typically favoring the formation of the more thermodynamically stable E-regioisomers. unizar.es The mechanism for alkyne isomerization often involves the formation of allene (B1206475) intermediates. nih.gov For instance, a rhodium(I) precursor can react with a carboxylic acid to generate a rhodium(III)-hydride species. The insertion of an internal alkyne into the Rh(III)-H bond forms a rhodium-vinyl intermediate. Subsequent β-hydride elimination can produce an allene and regenerate the rhodium hydride catalyst. nih.gov This allene can then be re-intercepted by the catalyst to form a different alkyne isomer.

While the primary focus of some studies is the isomerization of terminal to internal alkynes as part of tandem reactions, the underlying catalytic cycle is reversible. unizar.esnih.gov The direction of isomerization is often governed by the relative thermodynamic stabilities of the alkyne isomers and the specific reaction conditions. In some catalytic systems, an internal alkyne can be isomerized to a terminal alkyne, which may then participate in subsequent, kinetically favored reactions. unizar.es For example, in tandem isomerization-hydroarylation processes, the isomerization of an internal alkene to a terminal one is thermodynamically less favored, but the subsequent coupling of the terminal olefin is kinetically preferred. unizar.es A similar principle could apply to alkyne systems.

The isomerization of this compound to 1-tridecyne, while mechanistically plausible with appropriate rhodium catalysts, would be part of a dynamic equilibrium containing various positional isomers. Directing the reaction to selectively form the terminal alkyne from an internal one often requires specific reaction design, such as trapping the terminal isomer in a subsequent, irreversible step.

The synthesis of 4,5-disubstituted 1H-1,2,3-triazoles can be achieved through the Banert cascade, a reaction involving the rearrangement of propargylic azides. chemrxiv.orgnih.gov This process begins with a propargylic azide, which can be synthesized from a corresponding propargylic alcohol or halide. If one were to start with this compound, it would first need to be converted to a propargylic substrate, for example, by allylic bromination and subsequent substitution with an azide.

The core of the Banert cascade is the transformation of the propargylic azide into a triazole. This can proceed via two distinct pathways depending on the substrate and reaction conditions: a sigmatropic rearrangement or a prototropic rearrangement. chemrxiv.orgacs.org

The sigmatropic pathway involves a nih.govnih.gov-sigmatropic rearrangement of the propargylic azide to form a transient allenyl azide intermediate. arkat-usa.orgresearchgate.net This highly unstable intermediate rapidly undergoes an electrocyclization reaction to yield a triazafulvene. chemrxiv.orgnih.gov The triazafulvene can then be trapped by a nucleophile (such as water, alcohols, or amines) to afford the final 4,5-disubstituted 1,2,3-triazole. nih.govarkat-usa.org This pathway is typically favored under neutral or thermal conditions. acs.org DFT studies have confirmed that the nih.govnih.gov-sigmatropic rearrangement is the rate-determining step of this cascade. acs.orgresearchgate.net

Alternatively, in the presence of a base, a prototropic rearrangement can occur. arkat-usa.orgresearchgate.net This involves the base-catalyzed isomerization of the propargylic azide to the same allenyl azide intermediate, which then follows the same cyclization and trapping sequence to form an isomeric triazole product. acs.orgarkat-usa.org

For a propargylic azide derived from this compound, the sigmatropic rearrangement would lead to a specific 1,2,3-triazole with the alkyl chains from the original alkyne at positions 4 and 5. The choice between the sigmatropic and prototropic pathways can be influenced by the substituents on the alkyne and the reaction conditions employed. chemrxiv.orgacs.org

| Pathway | Key Step | Conditions | Intermediate | Final Product |

| Sigmatropic | nih.govnih.gov-Sigmatropic Rearrangement | Thermal / Neutral | Allenyl Azide -> Triazafulvene | 4,5-Disubstituted 1,2,3-Triazole |

| Prototropic | Base-catalyzed Isomerization | Basic | Allenyl Azide -> Triazafulvene | Isomeric 4,5-Disubstituted 1,2,3-Triazole |

Advanced Derivatization and Selective Functionalization Strategies

Alkynes, including internal alkynes like this compound, possess two orthogonal π-bonds, offering the potential for complex and diverse chemical transformations. nih.govlibretexts.org While reactions involving mono-addition to one π-bond or double addition to both are common, the differential transformation—where each π-bond undergoes a distinct functionalization—is a more advanced and less common strategy that can rapidly build molecular complexity. nih.govnih.gov

A key approach to achieving differential functionalization involves the use of cooperative dual-catalyst systems, often combining a copper catalyst with a palladium catalyst. nih.govnih.gov This strategy allows for the sequential and selective hydrofunctionalization of both π-bonds of an alkyne in a single reaction vessel.

One example of this is a three-component coupling reaction involving a terminal alkyne, an alkenyl bromide, and pinacolborane, promoted by a copper/palladium catalyst system. nih.gov This process can be conceptually adapted to internal alkynes. The general strategy involves an initial hydrofunctionalization of one π-bond, followed by a different functionalization of the remaining π-bond.

The mechanism often begins with a copper-catalyzed hydroboration of the alkyne, which functionalizes the first π-bond and generates an alkenyl boronate ester. nih.gov The second π-bond, now part of the alkenyl boronate, can undergo a subsequent hydrocupration. The resulting bimetallic intermediate can then participate in a palladium-catalyzed cross-coupling reaction, leading to the final, differentially difunctionalized product. nih.gov

This approach has been shown to be compatible with a wide range of functional groups, highlighting its potential synthetic utility. nih.gov While many examples focus on terminal alkynes, the principles of copper hydride chemistry are applicable to the differential transformation of the π-bonds in internal alkynes as well. nih.gov The ability to selectively manipulate each π-bond in this compound would open up pathways to a variety of complex, trisubstituted alkenes and other valuable synthetic intermediates. nih.gov

Synthesis of α-Heterosubstituted Ketones via Difunctionalization of Internal Alkynes

A versatile, one-pot method for the synthesis of α-heterosubstituted ketones has been developed utilizing the sulfur-mediated difunctionalization of internal alkynes like this compound. rsc.orgrsc.org This transition-metal-free approach provides a unified and rapid route to a variety of important ketone derivatives. rsc.org

The reaction mechanism commences with the attack of the internal alkyne on diphenyl sulfoxide (B87167) that has been activated by triflic anhydride. rsc.orgchemrxiv.org This step generates a key sulfonium (B1226848) vinyl triflate intermediate. rsc.org Subsequent hydrolysis of this intermediate yields an α-sulfonium ketone. rsc.orgchemrxiv.org The α-sulfonium group is an excellent leaving group, facilitating the final step: a nucleophilic substitution. A wide range of nucleophiles can be employed at this stage to afford the corresponding α-heterosubstituted ketones. rsc.org This method allows for the efficient synthesis of α-amino ketones, α-acyloxy ketones, α-thio ketones, α-halo ketones, and α-hydroxy ketones. rsc.orgrsc.org

Table 1: Synthesis of α-Heterosubstituted Ketones from Internal Alkynes This table summarizes the types of α-heterosubstituted ketones that can be synthesized using the sulfur-mediated difunctionalization method, based on the nucleophile used.

| Nucleophile Source | Type of Nucleophile | Product Class |

|---|---|---|

| Amines (e.g., dialkyl amines) | Nitrogen Nucleophile | α-Amino Ketone |

| Carboxylic Acids | Oxygen Nucleophile | α-Acyloxy Ketone |

| Thiols | Sulfur Nucleophile | α-Thio Ketone |

| Halide Salts (e.g., tetrabutylammonium (B224687) bromide) | Halogen Nucleophile | α-Halo Ketone |

| Water (via hydrolysis) | Oxygen Nucleophile | α-Hydroxy Ketone |

Protocols for Improved Analysis of Internal Alkynes through Derivatization

The direct analysis of many internal alkynes, including naturally occurring ones like this compound, by methods such as liquid chromatography-mass spectrometry (LC-MS) is often challenging. researchgate.netmorressier.com This difficulty arises from several factors, including poor ionization efficiency, thermal instability, and a lack of specific chemical tools to aid in their detection within complex biological or chemical mixtures. researchgate.netchemrxiv.org

To overcome these analytical hurdles, a specific derivatization protocol has been developed to significantly enhance the detection of internal alkynes. researchgate.netmorressier.com The method is based on the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction. researchgate.netchemrxiv.org In this procedure, the internal alkyne is reacted with an azide-containing derivatization agent in the presence of a ruthenium catalyst. This reaction forms a 1,4,5-trisubstituted triazole derivative. morressier.com

The resulting triazole is a much more suitable analyte for electrospray ionization LC-MS analysis. researchgate.net This derivatization can increase the ionization efficiency by as much as 32,000-fold compared to the parent alkyne. researchgate.netmorressier.com The protocol is robust and can be applied directly to crude biological extracts and other complex samples. researchgate.net Monitoring the kinetics of the RuAAC reaction itself can also provide mechanistic insights into the process and its limitations. researchgate.netchemrxiv.org

Table 2: Derivatization of Internal Alkynes for Improved LC-MS Analysis This table outlines the RuAAC derivatization protocol for enhancing the analytical detection of internal alkynes.

| Step | Procedure | Purpose | Key Finding |

|---|---|---|---|

| 1. Reaction Setup | The internal alkyne sample is mixed with an azide-containing reagent and a ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂). | To initiate the cycloaddition reaction. | The reaction is applicable to complex mixtures in various solvents. morressier.com |

| 2. Cycloaddition | The mixture is allowed to react, forming a stable trisubstituted triazole. | To convert the poorly ionizable alkyne into a readily detectable derivative. | The resulting triazole is chemically and thermally more stable. researchgate.net |

| 3. Analysis | The derivatized sample is analyzed using LC-MS with electrospray ionization (ESI). | To detect and quantify the original alkyne. | Ionization efficiency can be boosted by up to 32,000-fold. researchgate.netmorressier.com |

Radical and Organometallic Insertion Reactions Involving Alkynes

Mechanistic Investigations of Alkyne Insertion into Metal-Heteroatom Bonds (e.g., Cu–Al and Au–Al)

The insertion of an alkyne's carbon-carbon triple bond into a metal-heteroatom bond is a fundamental step in many catalytic processes. ananikovlab.ru While specific mechanistic studies on this compound insertion into Cu-Al or Au-Al bonds are not extensively detailed, research on related systems, such as alkyne insertion into a palladium-sulfur (Pd-S) bond, provides significant mechanistic understanding that can be generalized. ananikovlab.runih.gov

These investigations reveal that the insertion process is not always straightforward. For instance, two distinct mechanisms can operate for alkyne insertion into a metal-sulfur bond. nih.gov One pathway involves the expected preliminary dissociation of a ligand from the metal center to create a vacant coordination site for the alkyne to bind before insertion. nih.gov However, a second, newly discovered pathway proceeds without prior ligand dissociation, involving a five-coordinate metal complex intermediate. nih.gov

Role of Alkynes as Electrophilic or Nucleophilic Allylmetal Precursors in Transition-Metal Catalysis

In the realm of transition-metal catalysis, internal alkynes like this compound can serve as versatile precursors to transient allylmetal species. nih.gov These intermediates can exhibit either electrophilic or nucleophilic character, unlocking a wide range of atom-efficient catalytic transformations that avoid the formation of stoichiometric byproducts often seen in classical allylmetal chemistry. nih.govnih.gov

The generation of these allylmetal species from alkynes can occur through various mechanisms depending on the catalyst and reaction conditions. One prominent pathway involves the metal-catalyzed isomerization of the alkyne to a transient allene. nih.govacs.org Subsequent hydrometalation or carbometalation of this allene by a metal-hydride or metal-alkyl species, respectively, generates the reactive allylmetal intermediate. nih.gov

Alkynes as Nucleophilic Precursors (Pronucleophiles): Ruthenium and iridium catalysts are particularly effective in converting alkynes into nucleophilic allylmetal species. nih.govgoogle.com For example, in the presence of a ruthenium catalyst, a primary alcohol can serve as a source of hydrogen (via hydrogen auto-transfer) to generate a ruthenium-hydride. This species then engages the alkyne, ultimately forming an allylruthenium(II) species that acts as a potent nucleophile for carbonyl allylation. nih.gov This methodology allows for the direct coupling of alkynes with alcohols to form homoallylic alcohols with high diastereo- and enantioselectivity. nih.gov

Alkynes as Electrophilic Precursors: While less common, pathways where the alkyne-derived allylmetal species acts as an electrophile are also known, enabling different types of bond formations. nih.gov

This dual reactivity allows alkynes to be used in a wide array of catalytic C-C bond-forming reactions, including enantioselective processes, highlighting their importance as flexible building blocks in modern organic synthesis. nih.govchinesechemsoc.org

Diverse Applications of 5 Tridecyne and Functionalized Alkyne Derivatives

Polymer Chemistry and Advanced Materials

The triple bond in alkynes is a powerful functional group for the construction of polymers. Polymerization techniques involving alkynes can lead to materials with unique electronic and physical properties.

Alkyne metathesis is an organic reaction that involves the redistribution of alkyne chemical bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. researchgate.net This methodology is broadly categorized into Acyclic Diyne Metathesis (ADMET) for linear or cross-linked polymers and Ring-Opening Alkyne Metathesis Polymerization (ROAMP) for polymers derived from cyclic monomers. d-nb.info

ADMET polymerization is a step-growth condensation reaction of α,ω-diynes that produces polyenes with repeating unsaturated units. researchgate.netnumberanalytics.com While direct polymerization of a monoalkyne like 5-tridecyne via ADMET is not feasible, functionalized dialkyne derivatives structurally related to this compound can be employed. The process is valued for its tolerance to various functional groups and its ability to produce well-defined polymer structures. d-nb.info The reaction equilibrium is typically driven forward by the removal of a small, volatile alkyne byproduct under vacuum. researchgate.net

ROAMP involves the polymerization of strained cyclic alkynes to yield highly conjugated polymers. escholarship.orgberkeley.edu Molybdenum and tungsten alkylidyne complexes are effective catalysts for this process. d-nb.inforesearchgate.net For instance, the polymerization of cyclooctyne (B158145) using specific molybdenum catalysts demonstrates the principle of ROAMP. d-nb.inforesearchgate.net The properties of the resulting polymer, such as molecular weight and polydispersity, can be influenced by the choice of catalyst and reaction conditions. d-nb.info While this compound itself is acyclic, its reactivity is representative of the internal alkyne moieties that would be formed in the backbone of polymers produced via ROAMP.

Table 1: Comparison of Alkyne Metathesis Polymerization Techniques

| Feature | Acyclic Diyne Metathesis (ADMET) | Ring-Opening Alkyne Metathesis Polymerization (ROAMP) |

| Monomer Type | Acyclic α,ω-diynes | Strained cyclic alkynes |

| Polymerization Type | Step-growth polycondensation | Chain-growth polymerization |

| Driving Force | Removal of volatile small alkyne | Release of ring strain |

| Typical Catalysts | Molybdenum or Tungsten alkylidenes | Molybdenum or Tungsten alkylidynes |

| Resulting Polymer | Linear or cross-linked polyenes | Conjugated polymers |

Conjugated polymers, characterized by a backbone of alternating single and double or triple bonds, are a cornerstone of modern materials science due to their unique electronic properties. advancedsciencenews.commsstate.edu Alkynes are fundamental building blocks for these materials. oup.comresearchgate.net Various synthetic strategies, including Sonogashira coupling and multicomponent polymerizations, can be used to construct π-conjugated polymers from monomers containing alkyne functionalities. oup.comnsf.gov

For instance, Pd-catalyzed three-component polymerizations involving internal alkynes, diiodoarenes, and phenylenediboronic acid have been developed to synthesize poly(arylene vinylene) backbones. nsf.gov While not specifically using this compound, this method illustrates how internal alkynes can be incorporated into complex conjugated polymer chains. The choice of monomers in such polymerizations allows for the tuning of the resulting polymer's bandgap and, consequently, its electronic and optical properties. nsf.gov The synthesis of polymers containing alternating hexa-1,3,5-triene and bi-p-phenylene segments is another example of creating novel conjugated systems. rsc.org

The extended π-conjugation in polymers derived from alkynes makes them highly suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). msstate.eduosaka-u.ac.jp The electronic properties of these polymers, including their bandgap and charge-carrier mobilities, are dictated by their chemical structure. nsf.gov

For example, D-π-A (donor-π-acceptor) conjugated polymers containing benzotriazole (B28993) as the acceptor unit have been synthesized via direct C-H cross-coupling polycondensation. mdpi.com These materials have shown promise as lighting emitters in OLEDs. mdpi.com The development of semiconducting π-conjugated polymers, such as poly(phenylene ethynylenes), through methods like ROAMP, highlights the importance of alkyne chemistry in creating materials for advanced electronic devices. escholarship.org The ability to functionalize these polymers allows for the fine-tuning of their properties for specific applications, such as improving solubility or enhancing charge transport. rsc.org

Strategic Intermediates in Complex Organic Synthesis

The carbon-carbon triple bond of this compound is a site of high reactivity, making it and similar internal alkynes valuable building blocks for the synthesis of complex organic molecules.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. epfl.chacsgcipr.orgajrconline.org This approach offers significant advantages in terms of atom economy and procedural simplicity. acsgcipr.org Internal alkynes are excellent substrates for a variety of MCRs.

Several catalytic systems have been developed to achieve the trifunctionalization or dicarbofunctionalization of internal alkynes. For example, a palladium-catalyzed three-component reaction has been reported for the syn-1,2-arylmethylation of internal alkynes using iodo-arenes and methyl boronic acid. nih.gov This method allows for the stereoselective formation of tetrasubstituted olefins. nih.gov Another example is the titanium-catalyzed multicomponent oxidative carboamination, which couples alkenes, internal alkynes (such as 3-hexyne), and diazenes to produce α,β-unsaturated imines or cyclopropane (B1198618) derivatives. nih.gov Furthermore, copper-catalyzed MCRs can achieve the 1,2,3-trifunctionalization of internal alkynes, functionalizing both the triple bond and an adjacent C(sp³)–H bond to generate complex enones. acs.org These reactions showcase the potential of internal alkynes like this compound to serve as platforms for rapidly building molecular complexity.

Table 2: Examples of Multicomponent Reactions with Internal Alkynes

| Reaction Name | Reactants | Catalyst | Product Type | Ref. |

| syn-1,2-Arylmethylation | Internal alkyne, Iodo-arene, Methyl boronic acid | Palladium | Tetrasubstituted olefin | nih.gov |

| Oxidative Carboamination | Internal alkyne, Alkene, Diazene | Titanium | α,β-Unsaturated imine or Cyclopropane derivative | nih.gov |

| 1,2,3-Trifunctionalization | Internal alkyne, Diaryliodonium salt, (Oxidant/Nucleophile) | Copper | α-Arylated enone | acs.org |

| Dicarbofunctionalization | Internal alkyne, Aryl iodide, Aryl boronic acid | Palladium on polymeric ligand | trans-Tetrasubstituted olefin | rsc.org |

The versatility of the alkyne functional group makes it a key building block in the synthesis of a wide array of chemical structures, including those with potential applications in pharmaceuticals and agrochemicals. nordmann.globalvandvpharma.comontosight.ai While direct examples of this compound being used to synthesize specific commercial drugs or agrochemicals are not prominent in the literature, its structural analogues and derivatives are. For instance, the terminal alkyne 1-tridecyne (B1583326) is noted for its use in synthesizing sphingolipids, which are important in drug development.

The reactivity of internal alkynes allows for their transformation into various functional groups and molecular scaffolds that are prevalent in bioactive molecules. A study on the phytochemical constituents of an alga identified 2-tridecyne, indicating that such structures exist in nature and could be precursors for biologically active compounds. botanyjournals.com The ability to perform selective transformations on the triple bond, such as the stereoselective reduction of 6-tridecyne to cis-6-tridecene, further expands the synthetic utility of these building blocks. The incorporation of internal alkynes into complex molecules through MCRs provides a powerful strategy for generating libraries of compounds for drug discovery and agrochemical research. scielo.brmdpi.com

Natural Product Derivatization via Alkyne Functionalization

Natural products serve as a rich source of structurally diverse molecules and promising scaffolds for drug development. researchgate.netresearchgate.net A key challenge in harnessing their full potential lies in elucidating their molecular function, including identifying protein binding partners and understanding their on- and off-targets. researchgate.net Chemical derivatization is a frequently employed strategy to enhance the biological activity, selectivity, and pharmacokinetic properties of natural compounds. researchgate.net

The functionalization of natural product scaffolds with an alkyne group is a powerful strategy in modern chemical biology and medicinal chemistry. researchgate.netfrontiersin.org Introducing a terminal alkyne, a moiety present in compounds like this compound, provides a versatile molecular handle for further modification. researchgate.netontosight.ai This alkyne tag is small, which minimizes steric hindrance that might interfere with the molecule's natural binding interactions, a significant advantage over bulkier tags like biotin (B1667282). researchgate.net The primary utility of this alkyne handle is its ability to participate in highly specific and efficient bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction. researchgate.netrsc.org This allows researchers to conjugate the alkyne-tagged natural product to reporter molecules, such as fluorophores for imaging or affinity tags like biotin for pull-down experiments and subsequent identification of cellular targets by mass spectrometry. researchgate.netmedchem101.com

This approach has been pivotal in the total synthesis of complex natural products and in creating libraries of natural product-like molecules. numberanalytics.comscholarsresearchlibrary.com The alkyne's reactivity allows for its transformation into various other functional groups under mild conditions, enabling the rapid construction of diverse and complex molecular frameworks. frontiersin.orgacs.org By incorporating an alkyne, chemists can generate valuable derivatives for activity-based protein profiling (ABPP), a modern strategy to gain molecular-level information about a small molecule's mode of action. researchgate.net

Chemical Biology and Biomedical Probes (General Alkyne Context)

Alkynes are fundamental tools in chemical biology and the development of biomedical probes due to their unique chemical properties. researchgate.netontosight.ai Their chief advantage lies in their bioorthogonal nature; the alkyne functional group is largely inert within complex biological systems as it is absent from most naturally occurring biomolecules. thermofisher.combaseclick.eu This allows alkyne-tagged molecules to circulate and interact within a living cell or organism without causing nonspecific reactions. medchem101.comthermofisher.com The specific reactivity of the alkyne is unleashed only upon the introduction of a complementary reaction partner, typically an azide (B81097), through a "click" reaction. baseclick.eu

This two-step labeling process, involving biosynthetic incorporation of an alkyne-modified building block followed by a click reaction with a probe, overcomes the limitations of traditional labeling methods. thermofisher.com Direct labeling with large fluorophores or affinity tags can interfere with the biological function of the molecule of interest. medchem101.com The use of a small alkyne tag avoids this issue, enabling the study of cellular processes with minimal perturbation. researchgate.netnih.gov

Alkyne-based probes have found wide application in various areas:

Imaging and Visualization : By clicking a fluorescent dye to an alkyne-tagged biomolecule, researchers can visualize its localization and dynamics within living cells. medchem101.combaseclick.eumdpi.com

Proteomics : Affinity tags can be attached to identify the binding partners of a molecule of interest, a crucial step in target deconvolution for drugs and natural products. rsc.orgmedchem101.com

Drug Discovery : The versatility and specificity of alkyne chemistry facilitate the creation of complex drug-like molecules and antibody-drug conjugates. baseclick.eunih.gov

Environmental Sensing : Alkyne-tagged Raman probes can be used for noninvasive and sensitive visualization and to sense local cellular environments. researchgate.net

Alkyne-Based Chemical Probes for Studying Cellular Processes via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of modern chemical biology for studying dynamic cellular processes. medchem101.commdpi.com This reaction is highly efficient and specific, and it proceeds under mild, aqueous conditions compatible with complex biological environments, even in living cells. thermofisher.combaseclick.eu This has enabled the development of powerful strategies like metabolic labeling and activity-based protein profiling (ABPP). medchem101.comthermofisher.com

In metabolic labeling, cells are supplied with a "building block" (e.g., an amino acid, fatty acid, or nucleoside) that has been modified to contain an alkyne group. medchem101.comthermofisher.com The cell's own machinery then incorporates this analog into newly synthesized proteins, lipids, or nucleic acids.

Table 1: Examples of Alkyne-Based Probes for Metabolic Labeling

| Probe Type | Example Probe | Biological Application | Citation |

|---|---|---|---|

| Amino Acid Analog | L-azidohomoalanine (AHA) / Homopropargylglycine (HPG) | Biosynthetically incorporated into proteins to monitor nascent protein synthesis. | thermofisher.com |

| Fatty Acid Analog | 19-Alkyne Arachidonic Acid (AA-alk) | Used as a surrogate to study cellular fatty acid metabolism, remodeling, and protein lipidation. | nih.govnih.gov |

| Isoprenoid Analog | Alkyne-containing farnesyl diphosphate (B83284) (C15AlkOPP) | A universal probe for metabolic labeling to identify prenylated proteins and track their levels. | nih.gov |

| Nucleoside Analog | 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) | Incorporated during DNA synthesis, allowing for the detection and imaging of cell proliferation. | researchgate.net |

Once incorporated, the alkyne serves as a handle for detection. A reporter molecule, such as a fluorophore or biotin equipped with a complementary azide group, is introduced. The CuAAC reaction then covalently links the reporter to the alkyne-tagged biomolecule, allowing for its visualization or purification. rsc.orgthermofisher.com This "click" ligation enables kinetic studies of cellular processes through pulse-chase experiments and provides detection sensitivity comparable to traditional radioactive methods. medchem101.comthermofisher.com

Activity-based protein profiling (ABPP) is another powerful technique that utilizes alkyne-based probes. ABPP probes are designed to covalently bind to the active sites of specific classes of enzymes. medchem101.commdpi.com These probes typically consist of three parts: a reactive group ("warhead") that binds the enzyme, a recognition element for specificity, and a handle for detection, which is often a terminal alkyne. rsc.orgmdpi.com After the probe reacts with its active enzyme targets in a complex proteome (e.g., a cell lysate or even a live cell), the alkyne handle is used in a click reaction to attach a reporter tag. rsc.orgmedchem101.com This allows for the specific detection and quantification of the active enzyme population, rather than just the total protein abundance, providing crucial insights into the functional state of the proteome. medchem101.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Biotin |

| L-azidohomoalanine (AHA) |

| Homopropargylglycine (HPG) |

| 19-Alkyne Arachidonic Acid (AA-alk) |

| Farnesyl diphosphate |

Prospective Research Trajectories in 5 Tridecyne Chemistry

Design and Synthesis of Next-Generation Catalysts for Selective Internal Alkyne Transformations

The selective functionalization of internal alkynes such as 5-tridecyne remains a significant challenge in synthetic chemistry. The development of next-generation catalysts is paramount to achieving high levels of regio-, stereo-, and chemoselectivity. Current research efforts are directed towards several key areas:

Ligand-Controlled Regioselectivity: The design of sophisticated ligands that can precisely control the regiochemical outcome of reactions involving the unsymmetrical environment of the this compound triple bond is a primary focus. By tuning the steric and electronic properties of ligands, catalysts can be engineered to favor the addition of reagents to either the C-5 or C-6 position.

Enantioselective Catalysis: For the synthesis of chiral molecules derived from this compound, the development of asymmetric catalysts is crucial. Chiral ligands, often based on privileged scaffolds, are being designed to create a chiral pocket around the metal center, thereby inducing enantioselectivity in reactions such as hydrogenation, hydrofunctionalization, and cycloaddition.

Tandem and Cascade Catalysis: To improve synthetic efficiency, catalysts that can facilitate multiple transformations in a single pot are being explored. These systems can orchestrate complex reaction cascades, converting this compound into structurally elaborate products without the need for isolating intermediates.

Development of Sustainable and Environmentally Benign Methodologies for Alkyne Functionalization

In line with the principles of green chemistry, a significant research thrust is the development of sustainable methods for the functionalization of this compound. This involves a multi-pronged approach:

Earth-Abundant Metal Catalysis: Reducing the reliance on precious and often toxic heavy metals like palladium and platinum is a key objective. Research is focused on utilizing catalysts based on earth-abundant and less toxic metals such as iron, copper, and nickel for various transformations of this compound.

Solvent-Free and Aqueous-Phase Reactions: The development of reaction conditions that minimize or eliminate the use of volatile organic solvents is a critical aspect of sustainable chemistry. This includes performing reactions in the absence of a solvent or in environmentally benign media like water.

Energy-Efficient Transformations: The exploration of photochemical and electrochemical methods for activating the triple bond of this compound offers pathways to conduct reactions under milder conditions, reducing energy consumption and the formation of byproducts.

Advanced Computational Tools for Predictive Synthesis and Reaction Optimization

The integration of computational chemistry is revolutionizing the way synthetic routes are designed and optimized. For this compound, these tools are being leveraged to:

Predict Reaction Outcomes: Density Functional Theory (DFT) and other computational methods are employed to model reaction pathways, predict transition state energies, and thus forecast the feasibility and selectivity of potential transformations of this compound.

Accelerate Catalyst Discovery: High-throughput virtual screening of catalyst libraries allows for the rapid identification of promising candidates for specific reactions of this compound, significantly reducing the experimental effort required for catalyst development.

Optimize Reaction Conditions: Computational models can help in understanding the intricate interplay of various reaction parameters such as temperature, pressure, and solvent effects, thereby guiding the experimental optimization of reaction conditions for desired outcomes.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of Long-Chain Alkynes

Beyond well-established alkyne reactions, researchers are actively seeking to uncover novel reactivity patterns for long-chain internal alkynes like this compound. This includes:

C-H Activation and Functionalization: The development of catalytic systems that can selectively activate and functionalize the various C-H bonds present in the long alkyl chains of this compound, in conjunction with transformations at the triple bond, would open up new avenues for complex molecule synthesis.

Remote Functionalization: The design of strategies to functionalize positions remote from the alkyne moiety, guided by the directing influence of the triple bond, is an emerging area of interest.

Polymerization and Material Science Applications: Investigating the controlled polymerization of this compound and its derivatives could lead to the development of novel polymers with unique thermal, mechanical, and electronic properties.

Expansion of this compound Applications in Emerging Scientific Disciplines

The unique structural features of this compound make it a valuable building block for applications in various scientific fields. Future research will likely focus on:

Medicinal Chemistry: The incorporation of the this compound motif into bioactive molecules can influence their conformational properties and metabolic stability. Its derivatives are being explored as potential therapeutic agents.

Chemical Biology: As a bioorthogonal handle, the alkyne functionality of this compound can be utilized for the site-specific labeling and tracking of biomolecules in complex biological systems.

Materials Science: The rigid, linear nature of the alkyne unit can be exploited in the design of liquid crystals, self-assembling monolayers, and other advanced materials with tailored properties. The long alkyl chains can also impart desirable solubility and processing characteristics.

Q & A

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Methodological Answer : Perform a systematic meta-analysis of existing studies. Identify variables such as catalyst type (Pd vs. Cu), ligand design, or solvent polarity. Replicate conflicting experiments under standardized conditions. Use statistical tools (ANOVA, regression) to isolate causative factors. Propose a unified mechanistic hypothesis .

Q. How can this compound’s electronic properties be exploited in designing functional materials (e.g., conductive polymers)?

- Methodological Answer : Characterize HOMO-LUMO gaps via cyclic voltammetry and UV-vis spectroscopy. Synthesize copolymer derivatives and measure conductivity (four-point probe). Correlate structure-property relationships using multivariate analysis. Compare with theoretical predictions to refine design principles .

Q. What experimental and theoretical approaches address discrepancies in this compound’s thermodynamic data (e.g., enthalpy of formation)?

- Methodological Answer : Re-measure key parameters via calorimetry (e.g., bomb calorimeter) and cross-validate with high-level ab initio calculations (CCSD(T)). Analyze error margins in historical data. Publish a critical review with updated recommended values, emphasizing methodology limitations .

Methodological Frameworks for Research Design

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research proposals?

- Answer :

- Feasible : Ensure access to specialized instrumentation (e.g., Schlenk lines for air-sensitive reactions).

- Novel : Identify gaps (e.g., unexplored applications in asymmetric catalysis).

- Ethical : Address safety protocols for handling reactive intermediates.

- Relevant : Align with sustainability goals (e.g., green solvent use).

Reference frameworks like PICO for hypothesis refinement .

Q. What statistical methods are optimal for analyzing heterogeneous datasets in this compound studies?

- Answer : Use principal component analysis (PCA) to reduce dimensionality in spectroscopic or catalytic data. For kinetic studies, apply nonlinear regression to determine rate constants. Address outliers via Grubbs’ test or robust statistical models .

Data Management and Validation

Q. How to ensure reproducibility in this compound synthesis and characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.